An In-Depth Technical Guide to 2-Fluorocinnamoyl Chloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Fluorocinnamoyl Chloride: Properties, Synthesis, and Applications
Introduction
2-Fluorocinnamoyl chloride stands as a pivotal reagent and building block in the landscape of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. As a derivative of cinnamic acid, its structure is characterized by an acyl chloride functional group and a fluorine atom at the ortho-position of the phenyl ring. This specific substitution pattern imparts a unique combination of reactivity and physicochemical properties, making it a valuable tool for researchers. The high electronegativity and small size of the fluorine atom, combined with the inherent reactivity of the acyl chloride, allow for the strategic modification of molecular scaffolds to enhance biological activity, metabolic stability, and material characteristics.[1][2][3] This guide offers an in-depth exploration of the chemical properties, structure, synthesis, and key applications of 2-fluorocinnamoyl chloride, designed for professionals in chemical research and drug development.
Core Chemical Identity and Structural Analysis
At its core, 2-fluorocinnamoyl chloride is a bifunctional molecule. The acyl chloride group serves as a highly reactive site for nucleophilic acyl substitution, while the 2-fluorophenyl group and the adjacent alkene moiety provide a framework that can be tailored for specific steric and electronic interactions within a target system, such as the active site of an enzyme.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (2E)-3-(2-fluorophenyl)prop-2-enoyl chloride |
| Molecular Formula | C₉H₆ClFO |
| Molecular Weight | 184.59 g/mol [4] |
| Canonical SMILES | C1=CC=C(C(=C1)C=CC(=O)Cl)F |
| InChI Key | IOUDZAFBPDDAMK-AATRIKPKSA-N (based on 2-fluorocinnamic acid)[5] |
The structure's key features include:
-
Acyl Chloride: This functional group is a potent electrophile, making the carbonyl carbon highly susceptible to attack by nucleophiles. It is significantly more reactive than the corresponding carboxylic acid.
-
trans-Alkene: The double bond is typically in the trans (or E) configuration, which results in a more linear and rigid molecular shape.
-
2-Fluoro Substituent: The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect, which can increase the electrophilicity of the carbonyl carbon. This can also influence the conformational preferences of the molecule and its interactions with biological targets.[7]
Physicochemical Properties
The physical and chemical properties of 2-fluorocinnamoyl chloride are largely dictated by its functional groups. Direct experimental data for the 2-fluoro isomer is limited; however, we can infer its properties from its close analogs, 4-fluorocinnamoyl chloride and 2-fluorobenzoyl chloride.[4][8]
Predicted and Analog-Derived Properties:
| Property | Value / Description | Rationale / Analog Data Source |
| Appearance | Likely a colorless to yellow liquid or low-melting solid. | Based on 2-fluorobenzoyl chloride (liquid) and 4-fluorocinnamoyl chloride (solid).[8][9] |
| Melting Point | Estimated to be between 4°C and 46°C. | 2-Fluorobenzoyl chloride melts at 4°C; 4-fluorocinnamoyl chloride melts at 42-46°C.[4][10] |
| Boiling Point | High boiling point, likely >250°C at atmospheric pressure. | 4-Fluorocinnamoyl chloride boils at 256.9°C; Cinnamoyl chloride boils at 256-258°C.[4][11] |
| Solubility | Soluble in common aprotic organic solvents (e.g., THF, DCM, diethyl ether). Decomposes in water and protic solvents like alcohols.[12] | General property of acyl chlorides. |
| Stability | Highly sensitive to moisture and humidity.[12] Stable under inert, anhydrous conditions. | The acyl chloride group readily hydrolyzes. |
| Flash Point | Estimated to be >100°C. | 4-Fluorocinnamoyl chloride has a flash point >110°C.[9] |
The fluorine atom's high electronegativity enhances the polarity of the C-F bond, which can influence intermolecular interactions and, consequently, the melting and boiling points.[13] Its most significant impact, however, is on the molecule's electronic properties and reactivity.
Synthesis and Mechanistic Causality
The most direct and common synthesis of 2-fluorocinnamoyl chloride involves the conversion of its corresponding carboxylic acid, 2-fluorocinnamic acid.[14][15] This is a standard transformation in organic chemistry, for which several reagents are effective.
Typical Chlorinating Agents:
-
Thionyl Chloride (SOCl₂): Highly effective and widely used. The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture.[8][16]
-
Oxalyl Chloride ((COCl)₂): Another common reagent, often used with a catalytic amount of dimethylformamide (DMF). It also produces gaseous byproducts (CO, CO₂, HCl).
-
Phosphorus Pentachloride (PCl₅): A powerful chlorinating agent, though it produces a solid byproduct (POCl₃) that must be separated.
The choice of reagent often depends on the scale of the reaction, the sensitivity of other functional groups on the substrate, and the desired purity of the final product. Thionyl chloride is often preferred for its cost-effectiveness and the convenient removal of byproducts.[15]
Experimental Protocol: Synthesis from 2-Fluorocinnamic Acid
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl gas), place 2-fluorocinnamic acid (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂, typically 2-5 eq), which can also serve as the solvent.
-
Reaction: Heat the mixture to reflux (approximately 79°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The crude 2-fluorocinnamoyl chloride can be purified by vacuum distillation to yield the final product.
Synthesis Workflow Diagram
Caption: Synthesis of 2-fluorocinnamoyl chloride from 2-fluorocinnamic acid.
Reactivity and Applications in Drug Development
The utility of 2-fluorocinnamoyl chloride is rooted in the reactivity of its acyl chloride group, which readily undergoes nucleophilic acyl substitution . This reaction allows for the facile formation of amides and esters, which are common functional groups in pharmaceuticals.
Nucleophilic Acyl Substitution
The general mechanism involves the attack of a nucleophile (e.g., an amine or alcohol) on the electrophilic carbonyl carbon, followed by the departure of the chloride leaving group. The ortho-fluoro substituent can subtly enhance the rate of this reaction by inductively withdrawing electron density and making the carbonyl carbon more electrophilic.
This reactivity makes 2-fluorocinnamoyl chloride a valuable fluorinated building block .[1] In drug discovery, the incorporation of fluorine is a well-established strategy to improve a molecule's pharmacological profile.[2][3][17]
Strategic Advantages of Fluorine Incorporation:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. Replacing a metabolically vulnerable C-H bond with a C-F bond can significantly prolong a drug's half-life.[13]
-
Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, potentially increasing binding affinity and potency.[18]
-
Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity, which affects its absorption, distribution, and ability to cross cell membranes.[2]
For instance, research into halogen-substituted cinnamic acid derivatives has shown that the position of the halogen has a significant effect on bioactivity.[7] Specifically, ortho-substituted analogs have demonstrated distinct selectivity profiles in enzyme inhibition studies, highlighting the importance of reagents like 2-fluorocinnamoyl chloride for creating diverse compound libraries.[7]
Reaction Scheme: Amide and Ester Formation
Caption: Key reactions of 2-fluorocinnamoyl chloride with nucleophiles.
Safety, Handling, and Storage
As with all acyl chlorides, 2-fluorocinnamoyl chloride is a hazardous material that requires careful handling. Its properties are analogous to those of other corrosive and lachrymatory acyl halides.[10][12]
Primary Hazards:
-
Corrosive: Causes severe skin burns and eye damage upon contact.[11][19]
-
Moisture Reactive: Reacts with water, including moisture in the air and on skin, to produce corrosive hydrogen chloride (HCl) gas.[12]
-
Inhalation Hazard: Vapors and the HCl gas produced upon hydrolysis are irritating to the respiratory system.[19]
Recommended Handling Procedures:
-
Ventilation: Always handle in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.[19]
-
Inert Atmosphere: For reactions and storage, use an inert atmosphere (nitrogen or argon) to prevent degradation from moisture.[11]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as water, alcohols, strong bases (including amines), and oxidizing agents.[12][19]
First Aid Measures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
2-Fluorocinnamoyl chloride is a highly reactive and versatile chemical intermediate. Its value in modern organic synthesis, particularly for the development of novel pharmaceuticals, is underscored by the strategic advantages conferred by its ortho-fluoro substituent. By understanding its chemical properties, synthesis, and reactivity, researchers can effectively leverage this building block to construct complex molecules with tailored functions. Adherence to strict safety protocols is paramount when working with this corrosive and moisture-sensitive compound, ensuring both the integrity of the experiment and the safety of the scientist.
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